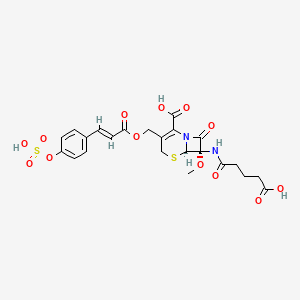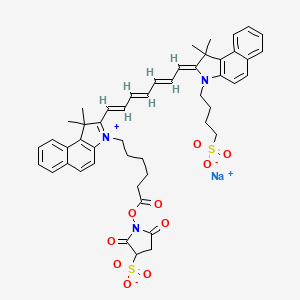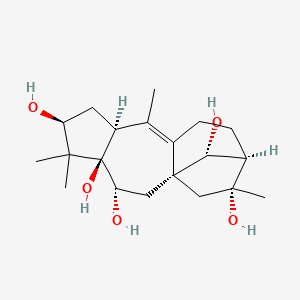![molecular formula C19H16O7 B1255187 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255187.png)
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one is a guaiacyl lignin obtained by formal cyclocodensation between guaiacylglycerol and esculetin. It is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is a guaiacyl lignin, a primary alcohol, a member of coumarins, a member of guaiacols and a pyranobenzodioxin. It derives from an esculetin and a guaiacylglycerol.
Scientific Research Applications
Chemical Compound Isolation and Structure Analysis
This compound has been isolated as a part of studies on natural products. For instance, it was identified among the compounds isolated from the leaves and stems of Daphne giraldii. Such studies are crucial for understanding the chemical diversity and potential biological activities of natural products (Liao, Zhang, Wu, & Yue, 2005).
Synthetic Pathways and Chemical Transformations
Research has also focused on developing synthetic pathways for related compounds. A study on the synthesis of 4-Hydroxyfuro[2′,3′:7,8]coumarins, which are structurally similar, demonstrates the ongoing exploration into synthetic methods that could potentially be applied to the synthesis of the compound (Kawase, Nanbu, & Yanagihara, 1968).
Biological Activity and Pharmacological Potential
Studies have investigated the biological activity of similar compounds. For example, research on 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives revealed significant antiproliferative activity on human tumor cell lines, indicating the potential of related compounds in cancer research (Dalla Via, Marini, Salerno, La Motta, Condello, Arancia, Agostinelli, & Toninello, 2009).
Synthesis and Applications in Material Science
The compound and its derivatives could have applications in material science. For instance, a study on the synthesis of lignin-related dihydro-pyrano[2,3-c]pyrazoles highlighted their potential as antioxidants and their low cytotoxicity, which could be relevant for the development of new materials or additives (Yang, Zhang, Zhimin, Fei, Zhou, & Hu, 2014).
Properties
Molecular Formula |
C19H16O7 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C19H16O7/c1-23-14-7-11(2-4-12(14)21)19-17(9-20)24-16-8-13-10(6-15(16)26-19)3-5-18(22)25-13/h2-8,17,19-21H,9H2,1H3 |
InChI Key |
YMXPBFBMXWPRNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C4C=CC(=O)OC4=C3)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


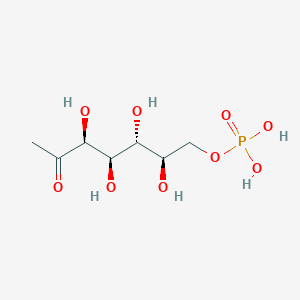
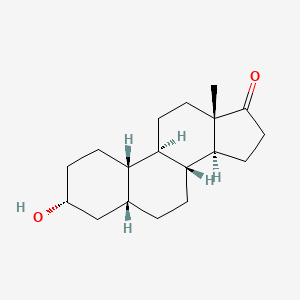

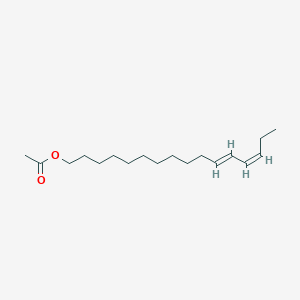
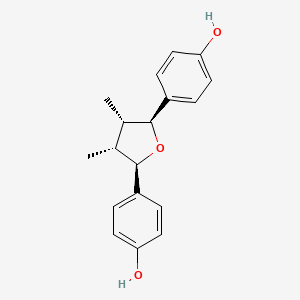
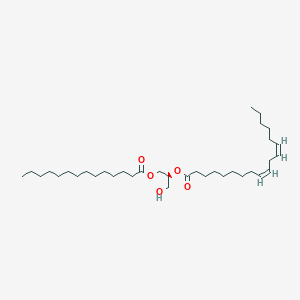
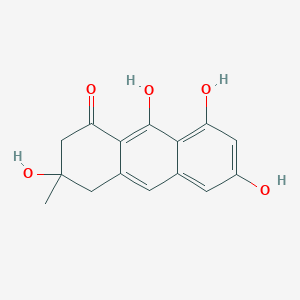
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)
